molecular formula C9H14O2 B3271317 2,4-Heptadienoic acid ethyl ester CAS No. 54542-33-5

2,4-Heptadienoic acid ethyl ester

Cat. No.: B3271317
CAS No.: 54542-33-5
M. Wt: 154.21 g/mol
InChI Key: XQILWIDABNBQOJ-BSWSSELBSA-N
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Description

2,4-Heptadienoic acid ethyl ester, also known as ethyl sorbate, is an organic compound with the molecular formula C8H12O2. It is an ester derived from 2,4-heptadienoic acid and ethanol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry. Its structure consists of a heptadienoic acid backbone with two conjugated double bonds and an ethyl ester functional group.

Scientific Research Applications

2,4-Heptadienoic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial properties.

    Medicine: Investigated for its role in drug delivery systems due to its ester functionality.

    Industry: Employed in the flavor and fragrance industry for its fruity aroma.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Heptadienoic acid ethyl ester can be synthesized through the esterification of 2,4-heptadienoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and alcohol mixture, followed by purification through distillation.

Industrial Production Methods: In an industrial setting, the production of this compound involves the same esterification process but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques like fractional distillation.

Chemical Reactions Analysis

Types of Reactions: 2,4-Heptadienoic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.

    Reduction: Hydrogenation of the double bonds can yield saturated esters.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Epoxides or diols.

    Reduction: Saturated esters.

    Substitution: Amino or alkoxy derivatives.

Mechanism of Action

The mechanism of action of 2,4-heptadienoic acid ethyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The conjugated double bonds in the compound also make it reactive towards electrophiles, allowing it to form adducts with other molecules.

Comparison with Similar Compounds

    2,4-Hexadienoic acid ethyl ester (Ethyl sorbate): Similar structure but with a shorter carbon chain.

    2,4-Pentadienoic acid ethyl ester: Even shorter carbon chain with similar reactivity.

Uniqueness: 2,4-Heptadienoic acid ethyl ester is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its longer chain compared to similar compounds results in different boiling points, solubility, and reactivity, making it suitable for specific applications in the flavor and fragrance industry.

Properties

IUPAC Name

ethyl (2E,4E)-hepta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h5-8H,3-4H2,1-2H3/b6-5+,8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQILWIDABNBQOJ-BSWSSELBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CC=CC(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C/C=C/C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

20 g of the ethyl 3,4-heptadienoate obtained in Example 1 was agitated at 40°C. for 2 hours in 80 ml of propanol in the presence of 3 ml of 4N KOH as a catalyst. The resulting reaction mixture was neutralized with 4N HCl, dried and distilled. Ethyl 2,4-heptadienoate was obtained in a yield of 92% from a fraction boiling at 64.5°C. under 2.5 mm Hg. The double bond at the 2-position was of the trans-form and the double bond at the 4-position was composed of 55% of the cis-form and 45% of the trans-form.
Name
ethyl 3,4-heptadienoate
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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